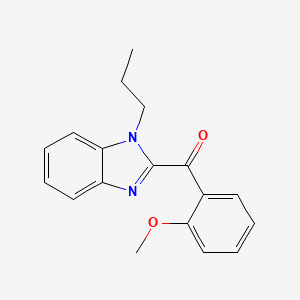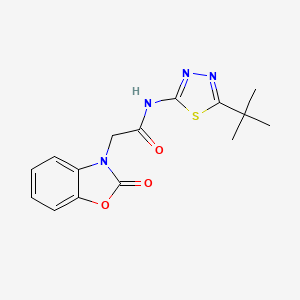![molecular formula C14H19N5OS B5548470 1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)
1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to the one , often involves multi-step processes that may include condensation, cyclization, and functional group transformations. For instance, the synthesis of related triazole compounds has been demonstrated through processes like the condensation of isocyanates with amines and subsequent cyclization with hydrazine hydrate, revealing intricate steps required to construct such molecular frameworks (Jiu-Fu Lu et al., 2017).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by their distinct triazole ring, which contributes to their chemical behavior and interaction with other molecules. The crystal structure analysis, as conducted in related studies, can reveal the spatial arrangement and bonding patterns, crucial for understanding the compound's reactivity and potential applications (Jiu-Fu Lu et al., 2017).
Chemical Reactions and Properties
Triazole compounds, including the one in focus, participate in various chemical reactions, underpinned by their functional groups and the triazole core. The reactivity can be influenced by substituents on the triazole ring, as seen in studies where triazole derivatives undergo transformations under specific conditions, leading to diverse reaction outcomes (A. Albert, 1970).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 4-Amino-1,2,3-Triazole Derivatives : Research by Albert and Taguchi (1973) focused on synthesizing various 4-amino-1,2,3-triazole derivatives, exploring their physical properties and reactions (Albert & Taguchi, 1973).
- 8-Azapurin-6-Ones Synthesis : A study by Albert and Trotter (1979) investigated the synthesis of 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, highlighting the chemical reactions and properties of these compounds (Albert & Trotter, 1979).
- Benzamide-Based Heterocycles Synthesis : A 2020 study described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, noting their significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).
Applications in Biological Studies
- Antimicrobial Activities : Bektaş et al. (2010) synthesized novel triazole derivatives and tested their antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2010).
- Antiviral Agents Synthesis : Makabe, Fukatsu, and Umezawa (1972) synthesized compounds as bioisosteres of pyrazomycin, an antiviral agent, by condensing blocked triazoles with tri-O-benzoyl-D-ribofuranosyl chloride (Makabe, Fukatsu, & Umezawa, 1972).
Pharmacological Properties
- Anti-Convulsive Activity : Shelton (1981) researched triazole derivatives with valuable pharmacological properties, including anti-convulsive activity useful for the treatment of epilepsy and related conditions (Shelton, 1981).
- Anticancer Activity : The synthesis and evaluation of 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide for its potential in inhibiting cancer cell proliferation was detailed by Lu et al. (2017) (Lu et al., 2017).
Propriétés
IUPAC Name |
1-(2-aminoethyl)-N-methyl-N-[(3-methylsulfanylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-18(9-11-4-3-5-12(8-11)21-2)14(20)13-10-19(7-6-15)17-16-13/h3-5,8,10H,6-7,9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVFSQVZGOPVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)SC)C(=O)C2=CN(N=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)
![4-(1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548404.png)


![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)


![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)
![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)
![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)
![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)
